(E)-(2-BENZOYL-1-BENZOFURAN-5-YL)(PHENYL)DIAZENE
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Overview
Description
(E)-(2-Benzoyl-1-benzofuran-5-yl)(phenyl)diazene is an organic compound that belongs to the class of diazenes This compound is characterized by the presence of a diazene group (-N=N-) connected to a benzofuran and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-Benzoyl-1-benzofuran-5-yl)(phenyl)diazene typically involves the reaction of 2-benzoylbenzofuran with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-Benzoyl-1-benzofuran-5-yl)(phenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-(2-Benzoyl-1-benzofuran-5-yl)(phenyl)diazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-(2-Benzoyl-1-benzofuran-5-yl)(phenyl)diazene involves its interaction with specific molecular targets. The diazene group can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-(2-Benzoyl-1-benzofuran-5-yl)(methyl)diazene
- (E)-(2-Benzoyl-1-benzofuran-5-yl)(ethyl)diazene
- (E)-(2-Benzoyl-1-benzofuran-5-yl)(propyl)diazene
Uniqueness
(E)-(2-Benzoyl-1-benzofuran-5-yl)(phenyl)diazene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
phenyl-(5-phenyldiazenyl-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-21(15-7-3-1-4-8-15)20-14-16-13-18(11-12-19(16)25-20)23-22-17-9-5-2-6-10-17/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYUABZSBBRWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)N=NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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